molecular formula C5H8N2O3S B1268190 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid CAS No. 89280-34-2

3,5-Dimethyl-1H-pyrazole-4-sulfonic acid

Cat. No.: B1268190
CAS No.: 89280-34-2
M. Wt: 176.2 g/mol
InChI Key: XWDFGELFGLFBNB-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-pyrazole-4-sulfonic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid typically involves the reaction of 3,5-dimethylpyrazole with sulfuric acid or its derivatives. One common method includes the sulfonation of 3,5-dimethylpyrazole using chlorosulfonic acid, followed by hydrolysis to yield the sulfonic acid .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of sulfuric acid to 3,5-dimethylpyrazole under specific temperature and pressure conditions to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1H-pyrazole-4-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethyl-1H-pyrazole-4-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1H-pyrazole-4-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and the sulfonic acid group allows for a wide range of chemical modifications and applications .

Properties

IUPAC Name

3,5-dimethyl-1H-pyrazole-4-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3S/c1-3-5(11(8,9)10)4(2)7-6-3/h1-2H3,(H,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDFGELFGLFBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338348
Record name 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89280-34-2
Record name 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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